molecular formula C31H40O3 B127144 Menatetrenone Epoxide CAS No. 72908-86-2

Menatetrenone Epoxide

Cat. No. B127144
CAS RN: 72908-86-2
M. Wt: 460.6 g/mol
InChI Key: TUZHANAISKEZFG-GHDNBGIDSA-N
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Description

Menatetrenone, also known as vitamin K2, has been extensively studied for its role in bone metabolism and its potential therapeutic effects on various conditions. Menatetrenone epoxide is a metabolite of menatetrenone, which has been detected in human plasma following oral administration of menatetrenone . The presence of this metabolite suggests that menatetrenone undergoes metabolic transformation in the body, which may influence its biological activity and efficacy as a therapeutic agent.

Synthesis Analysis

The synthesis of this compound has not been explicitly detailed in the provided papers. However, it is understood that this compound is formed as a metabolite of menatetrenone in the human body. The process of metabolism typically involves various enzymes that convert substances into more water-soluble compounds for excretion. In the case of menatetrenone, this metabolic pathway includes the formation of an epoxide derivative .

Molecular Structure Analysis

While the molecular structure of this compound is not directly discussed in the provided papers, it can be inferred that the structure would include an epoxide group, which is a three-membered cyclic ether. This functional group is formed through the oxidation of a double bond in menatetrenone, resulting in a strained ring that can significantly alter the chemical properties of the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound are not specifically addressed in the provided papers. However, epoxides are typically reactive due to the strain in the three-membered ring, which can lead to various chemical transformations. In biological systems, epoxides can be further metabolized or participate in reactions that contribute to the biological effects of the parent compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been characterized to some extent by the development of a sensitive and rapid quantification method for determining its concentration in human plasma. This method involves chromatography on a reversed-phase C(18) column and detection by LC/MS/MS with atmospheric pressure chemical ionization. The assay precision and accuracy are high, with a low limit of detection for menatetrenone and its epoxide, indicating that the epoxide metabolite has distinct properties that allow for its separation and quantification .

Relevance to Bone Metabolism and Disease

Menatetrenone has been shown to inhibit prostaglandin synthesis in cultured human osteoblast-like periosteal cells, which is a significant factor in bone resorption. The inhibition of prostaglandin E2 production by menatetrenone might be crucial in improving bone metabolism . Additionally, menatetrenone has been studied for its effects on disease recurrence and survival in patients with hepatocellular carcinoma after curative treatment, suggesting potential benefits beyond bone health .

Case Studies and Pharmacokinetics

The pharmacokinetics of menatetrenone and its epoxide metabolite have been modeled to understand their atypical absorption and the influence of VKORC1 polymorphism on these processes. This study provides insights into how genetic factors may affect the metabolism and efficacy of menatetrenone and its metabolites . Furthermore, the determination of menatetrenone and its epoxide in human plasma after a single oral dose offers a case study of its metabolism in healthy subjects .

Scientific Research Applications

Catalytic and Polymerization Processes

Menatetrenone epoxide plays a crucial role in various catalytic and polymerization processes. Research indicates its importance in the synthesis of polymeric materials where it acts as a monomer or a catalyst. For instance, the polymerization of alkylene oxides, including this compound, leads to the formation of novel polymer architectures and bioconjugates. These processes utilize different catalyst systems, including soluble epoxide hydrolase (sEH) inhibitors and iron-catalyzed reactions, which yield cyclic and polycarbonates (Herzberger et al., 2016; Darensbourg, 2017; Andrea & Kerton, 2020).

Chemical and Biological Applications

This compound is also pivotal in various chemical and biological applications. Its reactivity and structural versatility make it a key component in organic synthesis, where its ring-opening reactions are utilized to prepare multifunctional compounds. Additionally, this compound derivatives exhibit a range of biological activities, including anti-inflammatory and therapeutic potentials. These derivatives are explored in different disease models, including hypertension, diabetes, and certain neurological diseases (Wei, 2003; Shen, 2010; Iyer et al., 2022).

Material Science and Surface Chemistry

In the field of material science and surface chemistry, this compound is used as an adhesion promoter. It enhances the bond strength of coatings and adhesives, particularly on metals and glass substrates. The incorporation of this compound derivatives in surface treatment processes significantly improves the durability and performance of materials (Walker, 1991).

Safety and Hazards

Menatetrenone Epoxide is not classified as a hazardous substance or mixture .

Future Directions

Future studies should focus on the atypical absorption of Menatetrenone and its epoxide metabolite and the influence of the single nucleotide polymorphism of vitamin K2 epoxide reductase complex subunit 1 (VKORC1) on the pharmacokinetics . Additionally, the effect of Menatetrenone on glucose regulation should be examined .

Mechanism of Action

Target of Action

Menatetrenone Epoxide, also known as Menaquinone 4 2,3-Epoxide, primarily targets osteocalcin , a protein that plays a crucial role in the regulation of bone mineralization .

Mode of Action

This compound interacts with its target, osteocalcin, by decreasing the ratio of undercarboxylated osteocalcin to osteocalcin (ucOC/OC) . This interaction results in changes that are beneficial for the management of osteoporosis .

Biochemical Pathways

This compound affects the biochemical pathway involving the conversion of undercarboxylated osteocalcin (ucOC) to carboxylated osteocalcin (cOC). This process is facilitated by this compound acting as a cofactor . The carboxylation of osteocalcin allows for the proper deposition of calcium in bones, which is crucial for maintaining bone health .

Pharmacokinetics

It’s known that the plasma half-life of this compound can be influenced by the oxyethylene units of the pluronic in the formulation .

Result of Action

The action of this compound results in a significant decrease in ucOC and a potential improvement in lumbar Bone Mineral Density (BMD) in osteoporotic patients . Its benefit in fracture risk control is uncertain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is part of the human exposome, which refers to the collection of all the exposures of an individual in a lifetime and how those exposures relate to health . .

properties

IUPAC Name

7a-methyl-1a-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphtho[2,3-b]oxirene-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZHANAISKEZFG-GHDNBGIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439848
Record name Menatetrenone Epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72908-86-2
Record name Menatetrenone Epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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